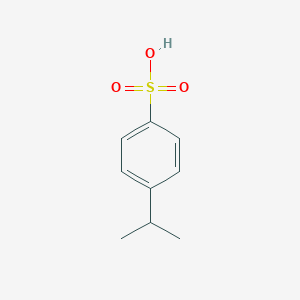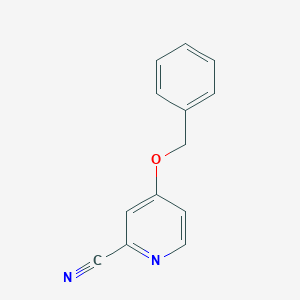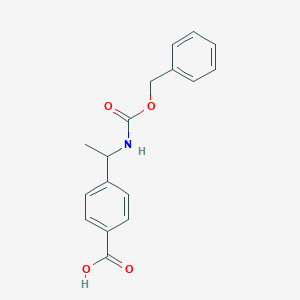
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (or TPC-TFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organofluorine compound and is composed of two aromatic rings connected by a propylcyclohexyl linker. TPC-TFMB has been studied for its ability to serve as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be achieved via a multi-step synthetic route involving the coupling of a trifluoromethylated biphenyl with a trans-4-propylcyclohexyl halide.
Starting Materials
4-bromo-1-trifluoromethylbenzene, trans-4-propylcyclohexylmagnesium bromide, copper(I) iodide, tri-tert-butylphosphine, 1,2-dibromoethane
Reaction
Preparation of trans-4-propylcyclohexylmagnesium bromide via Grignard reaction with trans-4-propylcyclohexyl halide and magnesium metal, Preparation of 4-bromo-1-trifluoromethylbenzene via bromination of 1-trifluoromethylbenzene with N-bromosuccinimide (NBS), Preparation of the biphenyl coupling partner via Suzuki-Miyaura coupling of 4-bromo-1-trifluoromethylbenzene with phenylboronic acid using palladium catalyst, Coupling of the trifluoromethylated biphenyl with trans-4-propylcyclohexylmagnesium bromide using copper(I) iodide and tri-tert-butylphosphine as ligands to yield the desired product, Reduction of the ketone intermediate to the alcohol using sodium borohydride, Protection of the alcohol as the corresponding ether using 1,2-dibromoethane
科学研究应用
TPC-TFMB has been studied for its potential applications in scientific research. It has been found to be a useful receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been studied for its ability to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
作用机制
TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
生化和生理效应
TPC-TFMB has been found to have various biochemical and physiological effects. It has been found to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, TPC-TFMB has been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. It has also been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
实验室实验的优点和局限性
TPC-TFMB has several advantages and limitations for lab experiments. One advantage of TPC-TFMB is that it can be synthesized in high yields using a variety of methods. Additionally, TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. This could be beneficial for various research applications. However, one limitation of TPC-TFMB is that it is a synthetic compound and can have unpredictable effects in the body. Therefore, it is important to exercise caution when using TPC-TFMB in laboratory experiments.
未来方向
There are several potential future directions for research involving TPC-TFMB. One potential direction is to further study the compound’s ability to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of TPC-TFMB, including its ability to bind to and activate certain receptors in the body and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted to explore the potential side effects of TPC-TFMB. Finally, further research could be conducted to explore the potential uses of TPC-TFMB in other fields, such as materials science and nanotechnology.
属性
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

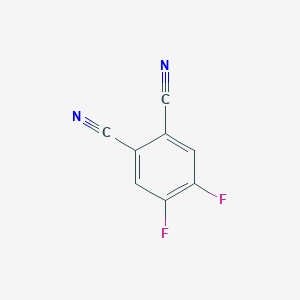
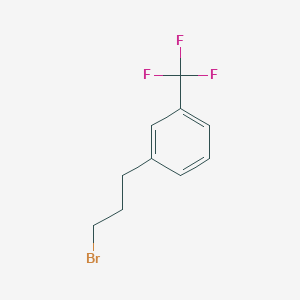

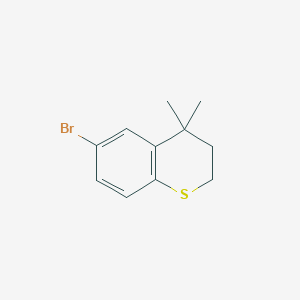
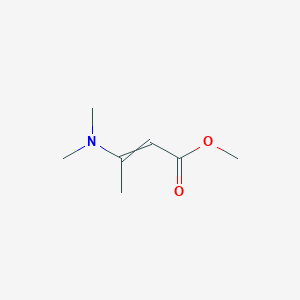
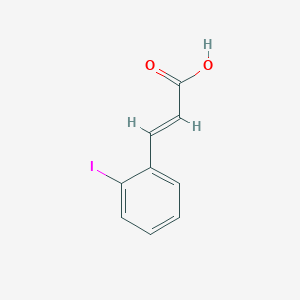
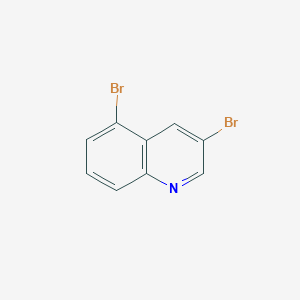
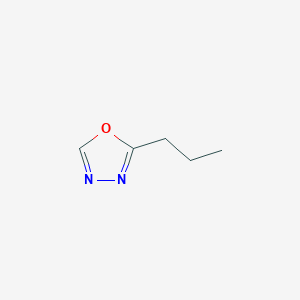
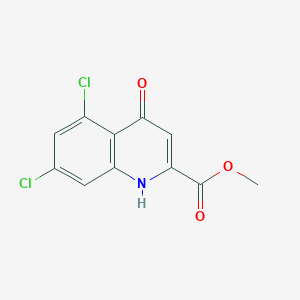
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

